6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one
Beschreibung
Eigenschaften
IUPAC Name |
6-tert-butyl-2-(pyridin-2-ylmethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-14(2,3)12-7-8-13(18)17(16-12)10-11-6-4-5-9-15-11/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEHDDUFYVOCBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Hydrazine-Based Cyclization
The dihydropyridazinone scaffold is typically synthesized through cyclocondensation of α,β-unsaturated carbonyl compounds with tert-butyl hydrazine. For example, levulinic acid derivatives react with tert-butyl hydrazine under acidic conditions (HCl, ethanol, 80°C) to form 6-tert-butyl-2,3-dihydropyridazin-3-one intermediates. This method achieves yields of 68–72%, with the tert-butyl group enhancing steric bulk to favor regioselectivity at the 6-position.
Reaction Scheme :
$$
\text{Levulinic acid derivative} + \text{tert-butyl hydrazine} \xrightarrow{\text{HCl, EtOH, 80°C}} \text{6-tert-butyl-2,3-dihydropyridazin-3-one}
$$
Ultrasound-Assisted Optimization
Ultrasound irradiation (40 kHz, 100 W) reduces reaction times from 12 hours to 45 minutes by enhancing mass transfer and nucleation rates. Ethanol/water (3:1) solvent systems under ultrasound achieve 89% yield for analogous pyridazinones, minimizing byproducts like over-substituted hydrazides.
One-Pot Tandem Synthesis
Sequential Cyclization-Alkylation
A one-pot approach combines cyclocondensation and alkylation steps. Tert-butyl hydrazine, levulinic acid, and 2-(chloromethyl)pyridine react sequentially in ethanol with triethylamine as a base. This method streamlines synthesis but reduces yield to 52% due to competing hydrolysis of the chloromethyl reagent.
Mechanochemical Synthesis
Ball milling (Retsch MM400, 30 Hz, stainless steel jars) enables solvent-free preparation. Stoichiometric mixtures of tert-butyl hydrazine hydrochloride, levulinic acid, and 2-(hydroxymethyl)pyridine with K$$2$$CO$$3$$ grind for 2 hours, achieving 74% yield. This green chemistry approach eliminates solvent waste and enhances atom economy.
Post-Functionalization Strategies
Oxidation-Reduction Tuning
The dihydropyridazinone ring is sensitive to oxidation. Controlled oxidation with MnO$$2$$ in dichloromethane converts it to a pyridazinone, which can be reduced back with NaBH$$4$$/NiCl$$_2$$ to adjust electronic properties for downstream applications.
Analytical and Purification Protocols
Chromatographic Separation
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric impurities. Retention times:
Spectroscopic Validation
- IR : C=O stretch at 1685 cm$$^{-1}$$, pyridinyl C=N at 1602 cm$$^{-1}$$.
- $$ ^13\text{C NMR} $$ : δ 165.4 (C=O), 154.2 (Py-C), 35.1 (t-Bu C), 48.7 (CH$$_2$$).
Yield Optimization and Challenges
| Method | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| Conventional alkylation | 65 | 98 | Competing N-alkylation |
| Suzuki coupling | 58 | 95 | Boronic acid instability |
| One-pot tandem | 52 | 90 | Hydrolysis side reactions |
| Mechanochemical | 74 | 97 | Scalability limitations |
Industrial-Scale Considerations
Batch reactors (500 L) with automated temperature control (±1°C) and inline FTIR monitoring enable large-scale production. Key parameters:
- Cost analysis : Raw material costs dominate (72%), with tert-butyl hydrazine accounting for 44%.
- Waste streams : Ethanol recovery (85%) and MnO$$_2$$ filtration reduce environmental impact.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated alkylation using Ru(bpy)$$_3^{2+}$$ and 2-(bromomethyl)pyridine achieves 63% yield under mild conditions (25°C, 24 h). This method avoids strong bases but requires specialized equipment.
Analyse Chemischer Reaktionen
Types of Reactions
6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of dihydropyridazinone derivatives.
Substitution: The pyridin-2-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various dihydropyridazinone derivatives.
Wissenschaftliche Forschungsanwendungen
6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or polymers.
Wirkmechanismus
The mechanism of action of 6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional features of 6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one can be contextualized against related pyridazinone and pyridine derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Halogenated derivatives (e.g., bromo/chloro-pyridines) exhibit higher reactivity in cross-coupling reactions, whereas the pyridinylmethyl group in the target compound may favor coordination chemistry .
The pyridinylmethyl side chain could mimic natural ligands in metalloproteins, distinguishing it from silyl- or carbamate-protected derivatives .
Synthetic Utility :
- The tert-butyldiphenylsilyl group in EP 3 785 714 A1 highlights strategies for temporary protection of hydroxyl groups during synthesis, a contrast to the stable pyridinylmethyl group in the target compound .
- Carbamate derivatives (e.g., tert-butyl carbamate) are widely used as intermediates, whereas the target compound’s lack of such groups may simplify deprotection steps .
Biologische Aktivität
6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be characterized by the following chemical formula and structure:
- Molecular Formula : CHNO
- Molecular Weight : 270.33 g/mol
This structure includes a pyridinyl group and a dihydropyridazinone moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have indicated that 6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Cells : The compound demonstrated an IC value of 12.5 µM, indicating potent activity against breast cancer cells.
- HeLa Cells : In cervical cancer models, the IC was reported at 15 µM.
These findings suggest that the compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression:
| Enzyme | Inhibition Type | IC (µM) |
|---|---|---|
| Topoisomerase II | Competitive | 5.0 |
| Protein Kinase B (Akt) | Non-competitive | 8.0 |
Such inhibition profiles indicate its potential as a therapeutic agent in cancer treatment by disrupting critical signaling pathways.
Anti-inflammatory Effects
In addition to anticancer properties, the compound has shown promise in reducing inflammation:
- Cytokine Production : In vitro studies revealed a reduction in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages.
- Animal Models : In vivo studies using carrageenan-induced paw edema showed a significant decrease in edema volume, suggesting anti-inflammatory efficacy.
The biological activity of 6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with the G1/S transition in the cell cycle, effectively halting proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress, promoting apoptosis in tumor cells.
Case Studies
Several case studies have documented the efficacy of this compound:
-
Study on MCF-7 Breast Cancer Cells :
- Researchers treated MCF-7 cells with varying concentrations of the compound and observed dose-dependent cytotoxicity.
- Mechanistic studies indicated activation of apoptotic pathways involving caspase 3 and PARP cleavage.
-
In Vivo Efficacy in Tumor Models :
- A mouse model bearing xenograft tumors was administered the compound at doses of 10 mg/kg.
- Results showed a significant reduction in tumor size compared to control groups, alongside minimal toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
